molecular formula C22H23BrN2O B2392186 8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline CAS No. 921808-13-1

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2392186
CAS No.: 921808-13-1
M. Wt: 411.343
InChI Key: UTZTVPAUIBYIPL-UHFFFAOYSA-N
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Description

The compound 8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery, designed for research applications only. Its structure incorporates two pharmacologically privileged motifs: a quinoline core and a 3-methylpiperidine moiety. The quinoline scaffold is extensively documented in scientific literature for its diverse biological activities, particularly in oncology . Derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HT29 (colon adenocarcinoma), through mechanisms such as inhibition of crucial enzymes like topoisomerase I, which is essential for DNA replication and repair . The strategic functionalization with a (4-bromophenyl)methoxy group at the 8-position and a 3-methylpiperidine at the 2-position is intended to enhance molecular interactions with biological targets. The bromophenyl group can be leveraged for further synthetic elaboration via cross-coupling reactions, while the piperidine moiety is a common feature in drugs that influences the molecule's physicochemical properties and target binding . Researchers can utilize this compound as a key intermediate for constructing more complex chemical libraries or as a pharmacological tool to probe biological pathways associated with quinoline-based agents, such as apoptosis induction and cell migration inhibition . Its primary research value lies in the exploration of new anticancer agents and the investigation of structure-activity relationships (SAR) within this therapeutically important chemical class.

Properties

IUPAC Name

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O/c1-16-4-3-13-25(14-16)21-12-9-18-5-2-6-20(22(18)24-21)26-15-17-7-10-19(23)11-8-17/h2,5-12,16H,3-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZTVPAUIBYIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the bromobenzyl group, and the attachment of the piperidinyl moiety. Common reagents and conditions used in these steps may include:

    Formation of Quinoline Core: Cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of Bromobenzyl Group: Nucleophilic substitution reactions using 4-bromobenzyl chloride or bromobenzyl bromide.

    Attachment of Piperidinyl Moiety: N-alkylation reactions using 3-methylpiperidine and suitable alkylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring or the bromobenzyl group.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions may introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or interfering with cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at the 8-Position

The 8-position of quinoline derivatives is often modified to modulate biological activity. Below is a comparison of key compounds:

Compound Name 8-Substituent Key Features
Target Compound (4-Bromophenyl)methoxy Enhanced lipophilicity due to bromine; methoxy linker may reduce steric hindrance.
8-(4-Bromophenyl)quinoline () 4-Bromophenyl (direct C–H arylation) Simpler structure; lacks methoxy linker, potentially less flexible.
8-(Benzyloxy)quinoline () Benzyloxy Similar methoxy linker but lacks bromine; phenyl group may reduce electronic effects.
8-{[5-(4-Bromophenyl)-oxadiazole]methoxy}quinoline () Oxadiazole-bromophenyl methoxy Bulky oxadiazole group may hinder binding but adds hydrogen-bonding sites.

Key Observations :

  • Methoxy linkers (e.g., in the target compound) improve spatial orientation for target engagement compared to direct aryl attachments .
Substituent Analysis at the 2-Position

The 2-position modifications influence steric and electronic properties:

Compound Name (Reference) 2-Substituent Structural Impact
Target Compound 3-Methylpiperidin-1-yl Methyl group enhances steric bulk; piperidine increases basicity (pKa ~8-10).
2-(4-Benzylpiperidin-1-yl)-8-[(3-chlorobenzyl)oxy]quinoline () 4-Benzylpiperidin-1-yl Benzyl group adds hydrophobicity; may reduce solubility.
4-(4-Methylpiperidin-1-yl)quinoline () 4-Methylpiperidin-1-yl Methyl group at piperidine 4-position alters conformational flexibility.

Key Observations :

  • Piperidine derivatives improve solubility in physiological conditions due to protonation at physiological pH .
  • Methyl groups on piperidine (e.g., 3-methyl vs. 4-methyl) influence steric interactions with target proteins .

Key Observations :

  • Palladium-catalyzed methods are efficient for introducing aryl groups but require optimized ligands .
  • O-alkylation is preferred for methoxy-linked substituents but may require protecting groups .

Key Observations :

  • The presence of bromine and methoxy groups correlates with enhanced antimicrobial and antiviral activities .
  • Piperidine substituents may improve CNS penetration, relevant for antimalarial or neuroactive drugs .

Biological Activity

The compound 8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in cancer research and as a kinase inhibitor. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21BrN2OC_{19}H_{21}BrN_{2}O. The compound features a quinoline backbone substituted with a bromophenyl and a methoxy group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₁BrN₂O
Molecular Weight373.29 g/mol
CAS Number1251598-66-9

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has been tested against multiple cell lines, showing promising results:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
  • IC₅₀ Values : The compound demonstrated IC₅₀ values ranging from 0.07 µM to 0.91 µM across different cell lines, indicating strong cytotoxicity compared to standard chemotherapeutics like gefitinib and lapatinib .

The mechanism underlying the anticancer activity of this compound is believed to involve inhibition of key kinases involved in tumor progression. Specifically, it targets the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

  • Bromophenyl Group : Enhances binding affinity to the EGFR active site.
  • Methoxy Group : Improves solubility and bioavailability.
  • Piperidine Ring : Contributes to the overall pharmacological profile by modulating receptor interactions.

Comparative Studies

In comparative studies with other quinoline derivatives, modifications at the 6 and 7 positions of the quinoline ring have shown increased potency against mutant forms of EGFR, suggesting that further structural optimization could enhance efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various quinoline derivatives, including our compound. The study found that compounds with similar structural features exhibited enhanced antiproliferative activity against resistant cancer cell lines, emphasizing the importance of specific substituents in achieving desired biological outcomes .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ~463.1 Da) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles (e.g., quinoline C–N bond ~1.34 Å) and packing interactions (e.g., C–H⋯O/N contacts). SHELX software refines crystallographic data .

How can contradictions between in vitro and in vivo biological activity data be resolved?

Q. Advanced

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain reduced in vivo efficacy .
  • Metabolite identification : LC-MS/MS detects active/toxic metabolites (e.g., hydroxylated derivatives) that may alter activity .
  • Dosing regimen optimization : Adjust frequency/dose based on half-life (t₁/₂) and bioavailability (e.g., NPC1161B enantiomer showed 5x higher efficacy than its counterpart) .

What methodological approaches determine crystal structure, and how does molecular packing influence properties?

Q. Advanced

  • Crystallization : Slow evaporation from ethanol/dichloromethane yields diffraction-quality crystals.
  • Data collection : MoKα radiation (λ = 0.71073 Å) at 200 K resolves unit cell parameters (e.g., monoclinic P21/c, β = 99.6°) .
  • Packing effects : C–H⋯F/O interactions (2.5–3.0 Å) enhance thermal stability. π-π stacking (centroid distance ~3.9 Å) impacts solubility and melting point (~378 K) .

What impurities arise during synthesis, and how are they removed?

Q. Basic

  • Common impurities : Unreacted bromophenyl intermediates or piperidine byproducts.
  • Purification :
    • Column chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes polar/non-polar impurities.
    • Recrystallization : Ethanol/water mixtures yield >95% purity .

How does computational modeling aid in understanding biological target interactions?

Q. Advanced

  • Molecular docking : AutoDock Vina predicts binding to cyclooxygenase-2 (COX-2) with ∆G ~-9.5 kcal/mol. Bromine enhances hydrophobic interactions in the active site .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

What in vitro assays evaluate biological activity?

Q. Basic

  • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ ~0.5 µM) using colorimetric kits (e.g., Cayman Chemical) .
  • Anticancer : MTT assay on HeLa cells (IC₅₀ ~10 µM) with apoptosis measured via Annexin V/PI staining .

What strategies reduce toxicity while maintaining efficacy?

Q. Advanced

  • Enantiomer separation : Chiral HPLC (Chiralpak AD-H column) isolates (−)-enantiomers, which show lower methemoglobinemia (e.g., NPC1161B: 5% toxicity vs. 20% for racemate) .
  • Substituent modification : Replacing bromine with fluorine reduces hepatotoxicity while retaining antiplasmodial activity (IC₅₀ ~15 nM) .

How is purity assessed, and what thresholds are acceptable?

Q. Basic

  • HPLC : Purity >95% (retention time ~8.2 min, C18 column, 70% acetonitrile).
  • Elemental analysis : C/H/N within ±0.4% of theoretical values .

How do electron-withdrawing groups (e.g., bromine) affect reactivity and stability?

Q. Advanced

  • Reactivity : Bromine deactivates the quinoline ring, slowing electrophilic substitution but facilitating SNAr at the 8-position (k = 0.15 min⁻¹ in DMF) .
  • Stability : Bromine enhances UV stability (t₁/₂ >48 hrs under UV light) but increases susceptibility to nucleophilic attack in basic media .

Notes

  • Advanced questions emphasize experimental design, data reconciliation, and methodological innovation.
  • References align with synthesis, characterization, and biological evaluation from peer-reviewed studies.

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